2-phenyl-3,6-dihydro-2H-pyran
Description
Contextualization within Dihydropyran and Heterocyclic Chemistry
2-Phenyl-3,6-dihydro-2H-pyran belongs to the dihydropyran class of oxygen-containing heterocyclic compounds. These structures are prevalent in a vast array of natural products and are recognized for their wide-ranging biological activities. sioc-journal.cn The pyran ring is a fundamental component of many natural products, and its derivatives are utilized in the creation of cosmetics and biodegradable chemicals. ajchem-a.com The dihydropyran skeleton, in particular, is a crucial precursor in the synthesis of carbohydrates and various natural products. sioc-journal.cn The presence of a double bond within the cyclic system of dihydropyrans is not only a key factor in their biological properties but also provides a functional group for further chemical modifications. derpharmachemica.com
The broader family of pyran-based scaffolds, including benzopyrans and fused pyrans, are central to the structure of numerous natural and synthetic compounds with significant pharmacological activities. rsc.org This has spurred considerable interest in their synthesis and the exploration of their chemical and biological properties. rsc.org
Significance of the this compound Scaffold in Organic Synthesis
The this compound scaffold is a valuable building block in organic synthesis due to its versatile reactivity. The aldehyde group often present in its derivatives makes it a useful intermediate for reactions like condensation to form Schiff bases. The dihydropyran ring can be further functionalized, making it a key component in the synthesis of biologically active molecules. derpharmachemica.com
Various synthetic methods have been developed to construct the dihydropyran skeleton, including hetero-Diels-Alder reactions, olefin metathesis, and Prins cyclizations. derpharmachemica.com The Prins cyclization, in particular, is an efficient one-step method that can produce dihydropyrans with high diastereoselectivity. derpharmachemica.com For instance, the reaction of homoallylic alcohols with aldehydes can furnish 3,6-dihydro-2H-pyrans. researchgate.net Researchers have also developed efficient syntheses of this compound and its derivatives using methods like the highly diastereo- and regio-selective reaction of vinylsilanes. acs.org
Overview of Research Trajectories in this compound Chemistry
Current research on this compound and its derivatives is focused on several key areas. One major trajectory is the development of novel and efficient synthetic methodologies. This includes the use of various catalysts, such as Lewis acids and organocatalysts, to achieve high yields and stereoselectivity. acs.orgajchem-a.com For example, zirconium chloride immobilized on Arabic Gum has been used as a recyclable catalyst for the solvent-free synthesis of dihydropyran derivatives. ajchem-a.comajchem-a.com Another innovative approach involves a [3+2+1] annulation of 2-substituted propylenes, aldehydes, and dimethyl sulfoxide (B87167) (DMSO) to create the 3,6-dihydro-2H-pyran ring. researchgate.net
Another significant research direction is the exploration of the biological and medicinal properties of these compounds. The pyran scaffold is a known pharmacophore, and derivatives of this compound are being investigated for their potential as anticancer agents. rsc.org Research has shown that certain pyran derivatives can induce apoptosis in cancer cells and inhibit cell migration.
Furthermore, the functionalization of the dihydropyran ring to create novel derivatives with specific properties is an active area of investigation. This includes the introduction of various substituents to modify the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. sioc-journal.cn
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-3,6-dihydro-2H-pyran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDPEFKHBGCWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432498 | |
| Record name | 2-phenyl-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126087-54-5 | |
| Record name | 2-phenyl-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations into Transformations of 2 Phenyl 3,6 Dihydro 2h Pyran Systems
Elucidation of Reaction Pathways for Dihydropyran Formation
The formation of 2-phenyl-3,6-dihydro-2H-pyran and related dihydropyran systems can be achieved through several synthetic strategies, with the Prins cyclization and hetero-Diels-Alder reactions being among the most prominent.
The Prins cyclization typically involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. derpharmachemica.com The generally accepted mechanism proceeds through the formation of an oxocarbenium ion intermediate. This intermediate then undergoes an endo-dig cyclization to form a cyclic carbocation, which is subsequently trapped by a nucleophile present in the reaction medium. mdpi.com For instance, the reaction of an alkenol with an aldehyde in the presence of a Brønsted or Lewis acid generates an initial oxocarbenium ion that leads to the dihydropyran ring. mdpi.com High stereoselectivities are often observed and are attributed to the equatorial disposition of substituents in chair-like transition states. mdpi.com
A notable variation is the silyl-Prins cyclization, where the reaction of a vinylsilyl alcohol with an aldehyde in the presence of a Lewis acid, such as TMSOTf, yields a cis-2,6-disubstituted dihydropyran derivative with high diastereoselectivity. mdpi.com Computational studies on the 6-endo silyl-Prins cyclization have shown a low energy profile, with a calculated energy barrier for the transition state of only 2.7 kcal/mol. mdpi.com
Another significant pathway is the [4+2] cycloaddition, or hetero-Diels-Alder reaction, between a diene and an aldehyde. The thermal oxa-[4+2]-cycloaddition between 2-methyl-1,3-pentadiene (B74102) and formaldehyde (B43269) represents an early example of 3,6-dihydro-2H-pyran synthesis. ualberta.ca More recently, multicomponent reactions have been developed, such as a [3+2+1] annulation strategy involving a 2-arylpropylene, an aldehyde, and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as a one-carbon donor. researchgate.net
Transition State Analysis in Dihydropyran-Related Reactions
Transition state analysis provides a deeper understanding of the kinetic and thermodynamic factors controlling dihydropyran reactions. Computational studies, often employing density functional theory (DFT), have been instrumental in characterizing these transient structures.
In the silyl-Prins cyclization, calculations indicate that the reaction proceeds through a chair-like transition state, with no transition state found for a boat conformation. mdpi.com The distance between the carbon atoms forming the new bond in the cyclization step is approximately 1.95 Å in this transition state. mdpi.com
For the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated analogs, a concerted six-membered cyclic transition state is involved. mdpi.comresearchgate.net In this state, the breaking of the O1-C6 bond is more advanced than the cleavage of the C2-C3 bond, indicating an asynchronous process. researchgate.net The transition state also exhibits slight polarity. researchgate.net The stability of this activated complex is influenced by the position of substituents, with methyl groups at positions 2, 4, and 6 decreasing the activation free energy. mdpi.com
In the context of oxonia-Cope rearrangements, which can compete with or be part of dihydropyran formation pathways, both chair-like and boat-like transition states have been considered. thieme-connect.com The stereochemical outcome of the reaction, whether it proceeds with inversion or retention of stereochemistry, is dependent on which of these transition states is favored. thieme-connect.com
Thermal Decomposition Mechanisms of Dihydropyran Analogues
The thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives has been studied both experimentally and computationally. These reactions are typically unimolecular and follow first-order kinetics. rsc.org The decomposition of 3,6-dihydro-2H-pyran in the gas phase between 329–374 °C yields formaldehyde and buta-1,3-diene quantitatively. rsc.org
Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran (DHP), 4-methyl-3,6-dihydro-2H-pyran (MDHP), and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) indicate a concerted mechanism involving a six-membered cyclic transition state. mdpi.comresearchgate.net The decomposition products are determined by the substituents on the pyran ring. DHP and MDHP generate formaldehyde along with 1,3-butadiene (B125203) and 2-methyl-1,3-butadiene, respectively, while DMDHP produces acetaldehyde (B116499) and 1,3-pentadiene. mdpi.com
The presence of methyl substituents on the dihydropyran ring has a notable effect on the decomposition kinetics. Methyl groups at positions 2, 4, and 6 lower the activation free energy of the reaction, thereby favoring thermal decomposition. mdpi.com The stabilizing effect is attributed to a decrease in the electron density of certain carbon atoms in the pyran ring of the transition state. mdpi.com The key positions for this stabilizing effect, in descending order, are 2, 6, and 4. mdpi.com
| Compound | Decomposition Products | Calculated Activation Free Energy (ΔG≠) (kJ·mol−1) | Calculated Activation Energy (Ea) (kJ·mol−1) |
|---|---|---|---|
| 3,6-dihydro-2H-pyran (DHP) | Formaldehyde + 1,3-Butadiene | 196 | 208.1 ± 1.7 rsc.org |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | Formaldehyde + 2-Methyl-1,3-butadiene | 190 | - |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | Acetaldehyde + 1,3-Pentadiene | 183 | - |
| 2-methyl-3,6-dihydro-2H-pyran | - | 182 | 202 |
| 6-methyl-3,6-dihydro-2H-pyran | - | 184 | 204 |
Regiochemical and Stereochemical Determinants in Dihydropyran Reactions
The regiochemistry and stereochemistry of reactions involving dihydropyrans are critical for their application in synthesis and are governed by a combination of steric, electronic, and stereoelectronic factors.
In Prins-type cyclizations, high stereoselectivities are often achieved due to the preference for equatorial positioning of substituents in chair-like transition states. mdpi.com The Nussbaumer-Frater variation of the Prins cyclization has shown that the geometry of the substrate olefin is a more reliable controlling element for establishing the C2-C3 vicinal stereochemistry in the resulting tetrahydropyran (B127337) products than the preset vicinal stereochemistry of the substrate. researchgate.net Lewis acid-induced tandem allylation or cyanation of δ-hydroxy-α,β-unsaturated aldehydes can produce trans-2,6-disubstituted 3,6-dihydro-2H-pyrans with good yields and selectivity. researchgate.net
In the synthesis of cis-2,6-disubstituted dihydropyran derivatives via silyl-Prins cyclization, excellent diastereoselectivity (cis:trans, 90:10) has been reported. mdpi.com The stereochemical outcome of dehydrative coupling reactions of anti-β-hydroxyallylsilanes with aldehydes is dependent on whether the reaction proceeds through chair-like or boat-like transition states, which can involve oxonia-Cope rearrangements. thieme-connect.com
The reaction of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans with nucleophiles also exhibits regioselectivity. For example, reactions with 6-aminouracils proceed with bond formation between the α-carbon of the chromene and the nucleophilic C-5 carbon of the uracil. chim.it
Intramolecular Proton Transfer and Anion Formation in Dihydropyrone Synthesis
Intramolecular proton transfers and the formation of anionic intermediates are key steps in certain synthetic routes to dihydropyrones. One such strategy involves the base-promoted intramolecular oxa-conjugate cyclization of β-hydroxy ynones. researchgate.net
In a proposed mechanism for the synthesis of substituted 2-pyrones from 3-carboethoxyethylidene cyclobutanols, a base initiates the ring opening of a metal alkoxide to form a carbanion. mdpi.com This is followed by a proton transfer to generate a more stable carbanion, which then undergoes double bond isomerization to an enolate. The final pyrone ring is formed via an intramolecular attack on the ester group. mdpi.com
The feasibility and barriers of intramolecular proton transfers are crucial in many biosynthetic pathways, including those for terpenes, and guiding principles have been established through quantum chemical calculations. nih.gov While not directly on dihydropyrone synthesis, these principles are relevant to understanding such steps in related heterocyclic systems.
Ring Opening Reactions and Their Regioselectivity in Dihydropyran Derivatives
The pyran ring in dihydropyran derivatives can undergo ring-opening reactions under various conditions, often initiated by nucleophilic attack. The regioselectivity of these reactions is a key consideration.
2H-pyran-2-ones, which are related to dihydropyrans, are susceptible to nucleophilic attack at positions C-2, C-4, and C-6. clockss.org These reactions typically lead to ring opening and subsequent rearrangements to form new heterocyclic or carbocyclic systems. clockss.org For example, the reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with Grignard reagents can result in the formation of acyclic products. chim.it
In the case of methylene- or alkylidenecyclopropyl ketones, catalytic ring-opening cycloisomerization can lead to the formation of 2H-pyrans. The regioselectivity of the C-C bond cleavage in the cyclopropane (B1198618) ring is triggered by halometalation of the C=C bond. acs.org
Acid-catalyzed ring-opening of dihydropyran derivatives is also a known transformation. For instance, the reaction of 2,4-diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran with thiols in the presence of p-toluenesulfonic acid is proposed to proceed via the formation of a 6-cation or a 4-cation, leading to different reaction pathways. clockss.org
Sigmatropic Rearrangements in Dihydropyran Chemistry
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.org In the context of dihydropyran chemistry, dntb.gov.uadntb.gov.ua- and dntb.gov.uaacs.org-sigmatropic rearrangements are particularly relevant.
The Claisen rearrangement, a dntb.gov.uadntb.gov.ua-sigmatropic rearrangement of an allyl vinyl ether, is a classic method for C-C bond formation and can be used to access dihydropyran cores. dntb.gov.uamdpi.com The oxonia-Cope rearrangement, an oxygen-analog of the Cope rearrangement, is another important dntb.gov.uadntb.gov.ua-sigmatropic process that can occur during the formation of dihydropyrans, particularly in Lewis acid-mediated reactions of β-hydroxyallylsilanes and aldehydes. thieme-connect.com These rearrangements can influence the stereochemical outcome of the cyclization. thieme-connect.com
Advanced Reactivity and Transformations of the 2 Phenyl 3,6 Dihydro 2h Pyran Core
Functionalization of the Dihydropyran Ring Systemclockss.orgacs.orgderpharmachemica.com
The 3,6-dihydro-2H-pyran ring is a valuable scaffold in organic synthesis, amenable to various functionalization strategies. The presence of a double bond and an oxygen atom within the six-membered ring imparts unique reactivity, allowing for targeted modifications through oxidation, electrophilic additions, and nucleophilic attacks. clockss.org
Oxidation Reactionsacs.org
The oxidation of the dihydropyran ring can lead to a range of valuable products. While direct oxidation of 2-phenyl-3,6-dihydro-2H-pyran is specific, studies on related dihydropyran systems provide insight into potential transformations. For instance, the aldehyde group in derivatives like 2-phenyl-3,4-dihydro-2H-chromene-6-carbaldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents. More complex pyran systems, such as 2H-Pyran-2,6(3H)-dione, also undergo oxidation with reagents like potassium permanganate (B83412) to yield modified products. The double bond within the dihydropyran ring is susceptible to oxidative cleavage or epoxidation, depending on the reagents and conditions employed, leading to highly functionalized acyclic or cyclic products.
Research on the oxidation of related pyranones demonstrates the conversion of hydroxyl groups, introduced via reduction, back to ketones, showcasing the reversible nature of these redox processes. For example, 6-silyloxy-3-pyranones can be prepared by the oxidation of the corresponding alcohol precursors. researchgate.net
Electrophilic Addition and Substitution Reactionsrsc.org
The double bond in the this compound ring behaves as an enol ether, making it susceptible to attack by electrophiles. msu.edu Electrophilic addition reactions can introduce a variety of functional groups across the double bond. The regioselectivity of these additions is influenced by the electronic effects of the phenyl group and the ring oxygen.
In related systems, such as pyran-2-ones, electrophilic substitution reactions like nitration and halogenation have been shown to occur selectively at the C-3 and C-5 positions, demonstrating the aromatic-like character of these particular pyran derivatives. clockss.org For dihydropyrans, electrophilic attack on the double bond is the more common pathway. For instance, acid-catalyzed additions are a key step in many transformations of pyran rings. msu.edu
Nucleophilic Addition and Substitution Reactionsderpharmachemica.comrsc.orgarabjchem.org
The dihydropyran core, particularly when functionalized with electron-withdrawing groups, is a target for nucleophiles. Research on 6-substituted-2H-dihydropyran-4-ones shows that these compounds readily react with carbon nucleophiles. rsc.org For example, the addition of Gilman cuprates to these systems proceeds stereoselectively to yield 2,6-trans-tetrahydropyran-4-ones. rsc.org
The following table summarizes the addition of different Gilman cuprates to a 6-substituted-2H-dihydropyran-4-one system.
| Entry | Cuprate Reagent | Product(s) | Notes |
| 1 | Ph₂CuLi | 2,6-trans-THP enol tautomer | Exclusive formation of the enol tautomer. rsc.org |
| 2 | Me₂CuLi | Mixture of enol-keto tautomers | Generated a mixture of both tautomeric forms. rsc.org |
| 3 | Bu₂CuLi | Mixture of enol-keto tautomers | Generated a mixture of both tautomeric forms. rsc.org |
Furthermore, 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans are known to react with a wide range of C- and N-nucleophiles, leading to 1,2- and 1,4-addition products. chim.it These reactions highlight the electrophilic nature of specific carbon atoms within the pyran ring structure, which can be targeted by various nucleophilic species. clockss.orgchim.it
Ring-Modification and Ring-Transformation Reactions
Beyond functionalization of the existing ring, the this compound core can undergo reactions that alter the ring structure itself, either through cleavage or saturation.
Reductive Ring Opening of the Pyran Ringgoogle.com
A significant transformation of the dihydropyran ring is its reductive opening. This reaction breaks the cyclic ether linkage to produce a linear alcohol. A key industrial application involves the reductive ring opening of 2-phenyl-4-methyldihydropyran to synthesize 3-methyl-5-phenylpentanol, a valuable fragrance ingredient. google.com This process typically involves catalytic hydrogenation under specific conditions that favor the cleavage of the C-O bond.
Conversion to Tetrahydropyransderpharmachemica.com
The double bond of the 3,6-dihydro-2H-pyran ring can be readily reduced to form the corresponding saturated tetrahydropyran (B127337) derivative. This transformation is synthetically valuable as the tetrahydropyran (THP) motif is present in numerous natural products. rsc.org
One effective method is the conjugate reduction of related α,β-unsaturated ketone systems within the pyran ring. For example, treating 6-substituted-2H-dihydropyran-4-ones with L-Selectride at low temperatures leads to the formation of 3,6-disubstituted tetrahydropyrans in good yields. rsc.org The intermediate enolate formed in this reaction can be trapped with electrophiles to create further substituted tetrahydropyrans. rsc.org
The table below shows the results of trapping the enolate intermediate with various carbon electrophiles. rsc.org
| Entry | Electrophile | Product | Yield (%) |
| 1 | Methyl iodide | 3,3,6-trisubstituted THP | 74 |
| 2 | Allyl bromide | 3,3,6-trisubstituted THP | 72 |
| 3 | Benzyl bromide | 3,3,6-trisubstituted THP | 65 |
Another common method for this conversion is hydroboration-oxidation of the double bond, which yields the corresponding saturated alcohol. acs.org Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is also a standard procedure for reducing the double bond within the dihydropyran ring to afford the tetrahydropyran structure.
Formation of Pyran-Annulated Heterocyclic Compounds
The dihydropyran ring present in this compound is a valuable synthon for the creation of pyran-annulated heterocyclic compounds. These reactions typically involve the cyclization of appropriately functionalized dihydropyran precursors. While specific examples starting directly from this compound are not extensively documented in the reviewed literature, the reactivity of analogous dihydropyran systems provides a clear indication of the potential transformations.
For instance, derivatives of 3,4-dihydro-2H-pyran have been successfully converted into bicyclic fused ring systems. One such example is the synthesis of 2-aryl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-d]pyridazin-5-one from a corresponding 3,4-dihydro-2H-pyran derivative. researchgate.net This transformation highlights the potential for constructing pyridazine (B1198779) rings fused to the pyran core.
Furthermore, reactions involving the enamine, silyl (B83357) enol ether, or lithium enolate of 5,6-dihydro-2H-pyran-3(4H)-one have been shown to yield pyrano[3,2-b]quinolines. researchgate.net These reactions demonstrate that with appropriate functionalization, typically at the carbon atoms adjacent to the ring oxygen or the double bond, the dihydropyran ring can serve as a foundation for building quinoline (B57606) and other fused aromatic systems. The general strategy involves the reaction of the dihydropyran derivative with ortho-substituted phenylcarbonyl compounds or their equivalents. researchgate.net
The synthesis of pyran-annulated scaffolds is a significant area of research due to the prevalence of these motifs in biologically active molecules. orientjchem.org Multicomponent reactions often provide an efficient route to these complex structures. For example, the one-pot synthesis of pyran-annulated heterocycles has been achieved through the condensation of various aldehydes, malononitrile, and a 1,3-dicarbonyl compound, showcasing the versatility of pyran-based scaffolds in generating molecular diversity. researchgate.net
Derivatization at the Phenyl Substituent and Dihydropyran Ring
The this compound core offers multiple sites for derivatization, including the phenyl ring and various positions on the dihydropyran ring. These modifications allow for the fine-tuning of the molecule's properties and the introduction of new functionalities for further synthetic transformations.
Derivatization of the Phenyl Substituent:
The phenyl group can be readily modified to include a range of substituents. This is often achieved by employing substituted benzaldehydes in the initial synthesis of the dihydropyran ring. For example, various 2-aryl-3,6-dihydro-2H-pyrans have been synthesized with different substituents on the phenyl ring.
Table 1: Examples of Derivatization at the Phenyl Substituent
| Compound Name | Substituent on Phenyl Ring |
|---|---|
| 4,5-Dimethyl-2-(4-nitrophenyl)-3,6-dihydro-2H-pyran | 4-Nitro |
| 2-(4-Bromophenyl)-4,5-dimethyl-3,6-dihydro-2H-pyran | 4-Bromo |
| 2-(4-Chlorophenyl)-4,5-dimethyl-3,6-dihydro-2H-pyran | 4-Chloro |
| 4-(4,5-Dimethyl-3,6-dihydro-2H-pyran-2-yl)benzonitrile | 4-Cyano |
| 4,5-Dimethyl-2-(p-tolyl)-3,6-dihydro-2H-pyran | 4-Methyl |
| 2-(4-(Trifluoromethyl)phenyl)-4,5-dimethyl-3,6-dihydro-2H-pyran | 4-Trifluoromethyl |
| 2-(3-Bromophenyl)-4,5-dimethyl-3,6-dihydro-2H-pyran | 3-Bromo |
Data sourced from a study on [4+2] cycloaddition reactions. rsc.org
Derivatization of the Dihydropyran Ring:
The dihydropyran ring itself is amenable to a variety of transformations, including oxidation, reduction, and the introduction of new substituents. The double bond within the ring is a key site for functionalization.
One notable transformation is the thermal decomposition of the dihydropyran ring. Computational studies on 3,6-dihydro-2H-pyran and its methylated derivatives have shown that these compounds undergo a concerted retro-Diels-Alder reaction to yield formaldehyde (B43269) (or an aldehyde) and a corresponding diene. mdpi.com The presence of substituents, such as a methyl group at the 2-position, has been found to lower the activation energy for this decomposition. mdpi.com
The dihydropyran ring can also be functionalized through ring-closing metathesis of appropriate precursors. For example, rac-2-phenyl-3,6-dihydro-2H-pyran-2-carbaldehyde has been synthesized via this method, introducing a reactive aldehyde group at the 2-position. rsc.org
Furthermore, the dihydropyran ring can undergo various addition and cycloaddition reactions. For instance, the dihydropyran system can participate in Diels-Alder reactions, acting as a dienophile. vulcanchem.com The double bond can also be subjected to oxidation to form an epoxide, which can then be opened by nucleophiles to introduce new functional groups.
Stereoselective synthesis methods have been developed to produce substituted dihydropyrans. For example, a silyl-Prins cyclization has been utilized to synthesize cis-2,6-disubstituted dihydropyran derivatives. mdpi.com
Spectroscopic and Structural Characterization of 2 Phenyl 3,6 Dihydro 2h Pyran and Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including the 2-phenyl-3,6-dihydro-2H-pyran scaffold. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide comprehensive data on the molecule's structure and stereochemistry. acs.orgderpharmachemica.comdoi.orgwiley-vch.de
¹H NMR spectroscopy for this compound reveals characteristic signals corresponding to each unique proton in the molecule. The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.25–7.40 ppm). acs.org The olefinic protons of the dihydropyran ring resonate further downfield (δ 5.80–5.93 ppm) due to the double bond's deshielding effect. The proton at the C2 position, adjacent to both the oxygen atom and the phenyl group, appears as a doublet of doublets around δ 4.56 ppm. acs.org The allylic and aliphatic methylene (B1212753) protons at C3 and C6 show complex multiplets at higher fields. acs.org
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
|---|---|---|---|---|
| 7.33–7.40 | m | 4H, Aromatic | acs.org | |
| 7.25–7.29 | m | 1H, Aromatic | acs.org | |
| 5.90–5.93 | m | 1H, Olefinic | acs.org | |
| 5.80–5.84 | m | 1H, Olefinic | acs.org | |
| 4.56 | dd | 10.4, 3.6 | 1H, O-CH-Ph | acs.org |
| 4.32–4.43 | m | 2H, O-CH₂ | acs.org | |
| 2.32–2.42 | m | 1H, Allylic CH₂ | acs.org | |
| 2.22–2.30 | m | 1H, Allylic CH₂ | acs.org |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbon atoms of the phenyl ring appear between δ 126.1 and 142.8 ppm. acs.org The olefinic carbons are found at δ 124.7 and 126.7 ppm. The C2 carbon, bonded to both the oxygen and the phenyl group, is observed at δ 75.9 ppm, while the C6 methylene carbon adjacent to the oxygen appears at δ 66.8 ppm. acs.org The allylic C3 carbon resonates at the highest field, around δ 33.1 ppm. acs.org
¹³C NMR Data for this compound and Analogues
| Compound | C2 | C3 | C4 | C5 | C6 | Aromatic/Substituent Carbons | Reference |
|---|---|---|---|---|---|---|---|
| This compound | 75.9 | 33.1 | 126.7 | 124.7 | 66.8 | 126.1, 127.7, 128.6, 142.8 | acs.org |
| 2-(p-Tolyl)-3,6-dihydro-2H-pyran | 75.8 | 33.1 | 126.7 | 124.8 | 66.8 | 21.4 (CH₃), 126.1, 129.3, 137.4, 139.8 | acs.org |
| 2-(Naphthalen-2-yl)-3,6-dihydro-2H-pyran | 75.9 | 33.1 | 126.6 | 124.6 | 66.8 | 124.4, 125.9, 126.2, 127.8, 128.2, 128.3, 133.1, 133.5, 140.2 | acs.org |
The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically <5 Å), regardless of whether they are connected through chemical bonds. wikipedia.org NOE-based experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for determining the relative stereochemistry of molecules. libretexts.orgresearchgate.net By observing cross-peaks between protons in a NOESY spectrum, one can deduce their spatial proximity. wikipedia.org For substituted this compound analogues, NOE correlations are instrumental in assigning the relative configuration (cis or trans) of substituents on the dihydropyran ring. acs.org For example, an NOE correlation between the proton at C2 and a substituent at another position on the ring would indicate that they are on the same face of the ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. arizona.edu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental composition. For this compound and its analogues, HRMS is routinely used to confirm the molecular formula by comparing the experimentally measured mass with the theoretically calculated mass. acs.orgderpharmachemica.comrsc.org The analysis is often performed using soft ionization techniques like Electrospray Ionization (ESI), which typically yields the protonated molecular ion [M+H]⁺.
HRMS Data for Selected this compound Analogues
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 2-(p-Tolyl)-3,6-dihydro-2H-pyran | C₁₂H₁₄O | [M+H]⁺ | 175.1117 | 175.1115 | acs.org |
| 2-(3-Bromophenyl)-3,6-dihydro-2H-pyran | C₁₁H₁₁BrO | [M+H]⁺ | 241.0046 | 241.0038 | acs.org |
| 2-(Naphthalen-2-yl)-3,6-dihydro-2H-pyran | C₁₅H₁₄O | [M+H]⁺ | 211.1117 | 211.1127 | acs.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands confirm its key structural features. acs.orgrsc.org
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 2926, 2828 | C-H Stretching | Aliphatic (CH₂, CH) | acs.org |
| 1602 | C=C Stretching | Aromatic Ring | acs.org |
| 1492 | C=C Stretching | Aromatic Ring | acs.org |
| 1178, 1089 | C-O Stretching | Ether (C-O-C) | acs.org |
| 822, 761 | C-H Bending | Aromatic (out-of-plane) | acs.org |
X-ray Crystallography for Absolute Configuration and Conformation
X-ray crystallography is a definitive analytical method used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgcam.ac.uk By diffracting a beam of X-rays off a single crystal, one can determine bond lengths, bond angles, and the absolute configuration of chiral centers.
The parent compound, this compound, is described as a colorless oil, which makes it unsuitable for single-crystal X-ray analysis. acs.org However, many of its analogues are solids and can be crystallized. acs.orgrsc.org The absolute configuration and solid-state conformation of these crystalline derivatives have been unambiguously determined using X-ray crystallography, providing invaluable insight into the stereochemical features of this class of compounds. acs.orgrsc.org For instance, the crystal structure of an analogue can confirm the relative and absolute stereochemistry established by other means, such as chiral synthesis or NOE analysis. acs.orgrsc.org
Conformation of the 3,6-Dihydro-2H-pyran Ring
The six-membered 3,6-dihydro-2H-pyran ring, a core structure in numerous natural products and synthetic compounds, exhibits a range of conformations that are crucial to its chemical reactivity and biological activity. The conformational preference of this heterocyclic system is primarily dictated by the minimization of torsional and steric strain.
Research, including computational studies and spectroscopic analysis, has shown that the 3,6-dihydro-2H-pyran ring and its analogues commonly adopt a half-chair conformation. vulcanchem.com This conformation effectively alleviates torsional strain within the ring. For instance, density functional theory (DFT) calculations on analogous dihydropyranones have indicated that the half-chair conformation is the most stable. vulcanchem.com In some derivatives, this conformation can be further stabilized by intramolecular interactions, such as hydrogen bonding. vulcanchem.com
While the half-chair is a prevalent conformation, other arrangements such as the sofa, envelope, and flattened-boat conformations have also been identified in various pyran derivatives. researchgate.netbohrium.comiucr.org The specific conformation adopted is often influenced by the nature and position of substituents on the pyran ring.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are instrumental in elucidating the precise conformation of these rings in solution and the solid state.
NMR Spectroscopic Data
NMR spectroscopy, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations, provides detailed insights into the relative stereochemistry and conformation of the dihydropyran ring.
| Technique | Observation | Interpretation | Reference |
| NOESY | Correlation between H-1, H-3, CH3O, and H-4 | Indicates a syn relationship between these substituents on the dihydropyran ring. | mdpi.com |
| 3JH-H Coupling Constant | 3J3-4 of 2.1 Hz | Confirms the relative stereochemistry indicated by NOESY. | mdpi.com |
| 3JH-H Coupling Constant | 3JH-5, H-6 of ~8 Hz | Suggests a diaxial orientation of these hydrogens, consistent with a specific ring conformation. | aua.gr |
X-ray Crystallographic Data
Single-crystal X-ray diffraction provides definitive evidence of the solid-state conformation of pyran derivatives.
| Compound Type | Observed Conformation | Reference |
| 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione derivative | Nearly envelope | |
| Pyranochromene derivatives | Half-chair or sofa | researchgate.net |
| Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate | Flattened-boat | bohrium.com |
| 4-Butyl-2-phenyl-2-(trimethylsilyloxy)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromen-5-one | Envelope | iucr.org |
Computational Chemistry and Theoretical Studies on 2 Phenyl 3,6 Dihydro 2h Pyran Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For instance, in a study of phenylthiourea-based pyran compounds using the B3LYP methodology, the calculated energy gaps ranged from 2.13 to 2.56 eV, indicating varying levels of reactivity among the derivatives. semanticscholar.org Another study on ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate found HOMO and LUMO energy levels of -9.734 eV and -0.800 eV, respectively, using the PM7 geometry optimization algorithm. iucr.org
Molecular Electrostatic Potential (MEP) mapping is another DFT-based technique that illustrates the charge distribution on the molecule's surface. It helps to visualize electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. DFT calculations on a novel 4H-pyran derivative confirmed its stability and reactivity characteristics, showing good alignment between theoretical and experimental findings. bohrium.com
Table 1: Calculated Electronic Properties of Phenyl-Dihydropyran Derivatives
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate | PM7 | -9.734 | -0.800 | 8.934 |
| Phenylthiourea-Pyran Hybrid 1 | DFT/B3LYP | - | - | 2.56 |
| Phenylthiourea-Pyran Hybrid 2 | DFT/B3LYP | - | - | 2.13 |
Analysis of Kinetic and Thermodynamic Parameters for Reactions
Computational studies are instrumental in determining the kinetic and thermodynamic parameters that govern chemical reactions involving dihydropyran systems. A detailed computational analysis of the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated analogs was performed using the PBE0/6-311+G(d,p) level of theory. mdpi.comresearchgate.net This type of reaction, a retro-Diels-Alder reaction, is a fundamental process for dihydropyrans.
The study calculated key activation parameters, including the activation free energy (ΔG≠), activation enthalpy (ΔH≠), activation entropy (ΔS≠), and activation energy (Ea), using Transition State Theory (TST). mdpi.com These parameters provide a comprehensive understanding of the reaction's feasibility and rate. For the parent 3,6-dihydro-2H-pyran, the calculated activation free energy at 600 K was 196 kJ·mol⁻¹. mdpi.com The transition state was identified as a concerted, six-membered cyclic structure. mdpi.comresearchgate.net Vibrational frequency calculations were performed to confirm that the reactants and products were at energy minima (having only real frequencies) and that the transition states were first-order saddle points (having one imaginary frequency). mdpi.com
Table 2: Calculated Kinetic and Thermodynamic Parameters for the Thermal Decomposition of 3,6-dihydro-2H-pyran (DHP) at 600 K
| Parameter | Calculated Value | Unit |
|---|---|---|
| Activation Free Energy (ΔG≠) | 196 | kJ·mol⁻¹ |
| Activation Enthalpy (ΔH≠) | 214 | kJ·mol⁻¹ |
| Activation Entropy (ΔS≠) | 30 | J·mol⁻¹·K⁻¹ |
| Activation Energy (Ea) | 219 | kJ·mol⁻¹ |
Data sourced from a computational study on the thermal decomposition of dihydropyran compounds. mdpi.com
Investigation of Substituent Effects on Reaction Energetics
The nature and position of substituents on the dihydropyran ring can significantly alter the energetics of a reaction. Computational studies allow for a systematic investigation of these effects.
In the study of the thermal decomposition of 3,6-dihydro-2H-pyran, the introduction of methyl substituents was found to lower the activation free energy (ΔG≠), thereby accelerating the reaction. mdpi.comresearchgate.net A methyl group at position 4 (4-methyl-3,6-dihydro-2H-pyran) reduced the ΔG≠ to 190 kJ·mol⁻¹, while substitution at positions 2 and 6 (2,6-dimethyl-3,6-dihydro-2H-pyran) resulted in a further decrease to 183 kJ·mol⁻¹. mdpi.com Further calculations showed that a single methyl group at position 2 had the most significant effect, with a ΔG≠ of 182 kJ·mol⁻¹, highlighting that the key positions for influencing the thermal decomposition are 2, 6, and 4, in that order. mdpi.com This stabilizing effect is attributed to a decrease in the electron density of certain carbon atoms within the pyran ring of the transition state. mdpi.com
In a different reaction system, the effect of a phenyl substituent was observed in the Diels–Alder cycloaddition of 2H-pyran-2-ones. The reactivity of 5-phenyl-substituted 2H-pyran-2-one was found to be higher than that of a 6-methyl derivative, indicating the electronic influence of the phenyl group on the diene system. nih.gov
Table 3: Effect of Methyl Substitution on the Activation Free Energy (ΔG≠) of Dihydropyran Thermal Decomposition at 600 K
| Compound | Activation Free Energy (ΔG≠) (kJ·mol⁻¹) |
|---|---|
| 3,6-dihydro-2H-pyran (DHP) | 196 |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 |
| 2-methyl-3,6-dihydro-2H-pyran | 182 |
| 6-methyl-3,6-dihydro-2H-pyran | 184 |
Data illustrates the decrease in activation energy with methyl substitution. mdpi.com
Conformational Analysis and Molecular Modeling
The three-dimensional structure and conformational flexibility of the dihydropyran ring are crucial to its chemical behavior. Molecular modeling and conformational analysis, often validated by experimental data from X-ray crystallography, are used to determine the most stable conformations.
The dihydropyran ring is not planar and can adopt several conformations, such as half-chair, boat, or flattened-boat forms. For ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate, a combination of X-ray analysis and theoretical calculations (using PM7) determined that the pyran ring exists in a half-chair conformation. iucr.org The planarity of the phenyl group and the non-planar nature of the pyran ring were confirmed, with a significant dihedral angle of 42.76° between the two moieties. iucr.org Puckering parameters are used to quantitatively describe the conformation of the non-planar ring.
In another study involving a different pyran derivative, single-crystal X-ray diffraction revealed a unique "flattened-boat" conformation for the pyran ring. bohrium.com The ability of the ring to adopt different conformations depending on its substitution pattern is a key aspect of its chemistry, influencing how it interacts with other molecules.
Table 4: Conformational Data for Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
| Parameter | Value |
|---|---|
| Ring Conformation | Half-chair |
| Dihedral Angle (Pyranone-Phenyl) | 42.76° |
| Puckering Parameter (Q) | 0.439 Å |
| Puckering Parameter (q₂) | 0.348 Å |
| Puckering Parameter (q₃) | 0.269 Å |
Data from X-ray and theoretical analysis. iucr.org
Applications of 2 Phenyl 3,6 Dihydro 2h Pyran and Its Analogues in Complex Molecule Synthesis
Utilization as Versatile Building Blocks in Organic Synthesis
The synthesis of these building blocks can be achieved through various methods, including the hetero-Diels-Alder reaction between an aldehyde and a diene, which provides a straightforward route to the dihydropyran core. semanticscholar.orggoogle.comgoogle.com For instance, the reaction of benzaldehyde (B42025) with a suitable diene can yield 2-phenyl-3,6-dihydro-2H-pyran. semanticscholar.orgchemsrc.com Further modifications can be introduced to create a library of analogues with tailored functionalities.
The versatility of these compounds is demonstrated by their participation in a variety of chemical transformations. The double bond within the dihydropyran ring is amenable to reactions such as hydrogenation, epoxidation, and dihydroxylation, allowing for the introduction of new stereocenters. researchgate.net The ether linkage can be cleaved under specific conditions to yield linear structures, providing another avenue for synthetic diversification.
Table 1: Examples of Reactions Utilizing Dihydropyran Building Blocks
| Reaction Type | Reagents and Conditions | Product Type |
| Hetero-Diels-Alder | Aldehyde, Diene, Lewis Acid | Dihydropyran |
| Hydrogenation | H₂, Pd/C | Tetrahydropyran (B127337) |
| Epoxidation | m-CPBA | Epoxydihydropyran |
| Ring-Opening | Acid/Base Catalysis | Functionalized Alkenol |
Intermediates in the Total Synthesis of Natural Products
The structural motif of this compound is a common feature in a multitude of natural products, making its synthetic analogues crucial intermediates in their total synthesis. rsc.orgresearchgate.netualberta.ca The ability to construct the dihydropyran core with high stereocontrol is a significant advantage in the synthesis of these often complex and stereochemically rich molecules. researchgate.net
Synthesis of Dihydropyranone-Containing Natural Products
Many natural products incorporate a dihydropyranone core, a structure closely related to this compound. These compounds often exhibit significant biological activity. Synthetic strategies toward these natural products frequently involve the construction of a substituted dihydropyranone intermediate. For example, the rhodium-catalyzed conjugate addition of organoboron reagents to dihydropyranones is a powerful method for introducing substituents with high stereoselectivity. semanticscholar.org
The synthesis of these dihydropyranone intermediates can be achieved through methods like the hetero-Diels-Alder reaction of Danishefsky's diene with an aldehyde. semanticscholar.org This approach allows for the creation of chiral dihydropyranones, which are then elaborated into the target natural products. semanticscholar.org The development of enantioselective methods for the synthesis of these intermediates is an active area of research. mdpi.com
Precursors for C-Glycosides
C-Glycosides are a class of natural products and synthetic compounds where a carbon atom of the "sugar" moiety is directly attached to an aglycone. These compounds are often more stable towards enzymatic hydrolysis than their O-glycoside counterparts. 2-Aryl-3,6-dihydro-2H-pyrans serve as valuable precursors for the synthesis of C-aryl glycosides. researchgate.net
A common strategy involves the selenoetherification of (E)-5-hydroxyalkenes to form trans-2-aryl-3-phenylselenyltetrahydropyrans. Subsequent oxidative elimination of the selenide (B1212193) group affords the corresponding 2-aryl-3,6-dihydro-2H-pyran. The double bond in this intermediate is then available for further functionalization, such as oxygenation, to complete the synthesis of the C-aryl glycoside. researchgate.net
Precursors for Pharmaceutically Relevant Scaffolds
The dihydropyran ring system is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. nih.govresearchgate.netbohrium.com Derivatives of this compound are therefore important precursors for the synthesis of new pharmaceutical agents. nih.govresearchgate.net The ability to readily modify the structure allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. bohrium.com
For instance, pyran-containing compounds have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. mdpi.comnih.gov The synthesis of libraries of dihydropyran derivatives from readily available starting materials is a common strategy in drug discovery programs.
Table 2: Examples of Pharmaceutically Relevant Scaffolds Derived from Dihydropyrans
| Scaffold | Potential Therapeutic Area | Reference |
| Polyfunctionalized Pyrans | Chemotherapy | ualberta.ca |
| Dihydropyranones | Various | mdpi.com |
| 2-Amino-4H-pyran-3-carbonitriles | Various | bohrium.com |
| Pyran-annulated Heterocycles | Various | researchgate.net |
Intermediates in the Synthesis of Agrochemicals and Fragrances
Beyond pharmaceuticals, derivatives of this compound also find application as intermediates in the synthesis of agrochemicals and fragrances. google.comgoogle.comnih.gov Certain dihydropyran derivatives themselves exhibit useful properties as fragrances. google.comgoogle.com For example, compounds like 2-phenyl-4-methyl-3,6-dihydro-2H-pyran are noted for their use in the perfume industry. google.comgoogle.com
In the field of agrochemicals, pyran-containing structures have been explored for their potential as herbicides and insecticides. researchgate.netnih.gov The synthesis of these compounds often relies on the versatile chemistry of the dihydropyran ring to introduce the necessary functional groups for biological activity. The reaction of aldehydes with unsaturated alcohols is a key method for producing the dihydropyran core for these applications. google.comgoogle.com
Future Directions and Emerging Research Avenues in 2 Phenyl 3,6 Dihydro 2h Pyran Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of the 2-phenyl-3,6-dihydro-2H-pyran scaffold is critically dependent on catalytic systems that can control reaction outcomes. A primary focus of future research is the development of new catalysts that offer superior performance in terms of yield, regioselectivity, and diastereoselectivity. Lewis acid-mediated processes, such as the Prins cyclization, are central to forming the dihydropyran ring. acs.orgnih.gov Research is geared towards discovering milder and more selective Lewis acids that can minimize side reactions and function at low catalytic loadings.
Furthermore, metal carbene complexes have been identified as potent catalysts for relevant transformations like olefin metathesis, which can be employed to construct the dihydropyran ring system. e-bookshelf.dersc.org Innovations in ligand design for these metal complexes are expected to yield catalysts with enhanced stability and turnover numbers. For instance, highly robust cyclic(alkyl)(amino)carbene (CAAC) ruthenium-based catalysts have shown great efficiency and selectivity in metathesis reactions. doi.org The goal is to create systems that provide precise control over the formation of specific isomers, which is crucial for the synthesis of complex target molecules.
Table 1: Comparison of Catalytic Approaches for Dihydropyran Synthesis
| Catalytic Method | Catalyst Example | Key Feature | Typical Outcome |
|---|---|---|---|
| Prins Cyclization | Lewis Acids (e.g., TMSI) | C-C and C-O bond formation | High diastereoselectivity acs.orgnih.gov |
| Olefin Metathesis | Ruthenium Carbene Complexes | Ring-closing of diene precursors | Access to functionalized side chains rsc.org |
Green Chemistry Approaches and Sustainable Synthesis Methods
Aligning chemical synthesis with the principles of green chemistry is a major imperative. For this compound, this involves designing processes that are more atom-economical, use less hazardous substances, and are more energy-efficient. The oxonium-ene reaction, a type of Prins cyclization, is an example of an atom-economical reaction as it forms multiple bonds in a single, convergent step. nih.gov
Future work will likely focus on replacing traditional stoichiometric reagents with catalytic alternatives and substituting hazardous solvents with greener options like water, ionic liquids, or supercritical fluids. The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized solid supports, is a promising avenue. unl.edu These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and simplifying purification procedures. Such advancements will be critical for making the synthesis of dihydropyran derivatives more environmentally benign and economically viable.
Exploration of New Reactivity Patterns and Transformation Pathways
While the synthesis of the this compound ring is well-established, exploring its subsequent transformations is a growing area of interest. The dihydropyran core serves as a versatile synthetic intermediate. Research is underway to uncover novel reactivity patterns that can be used to build more complex molecular architectures.
For example, the double bond within the dihydropyran ring is a handle for various functionalization reactions, including epoxidation, dihydroxylation, and hydrogenation. Furthermore, the entire ring can act as a precursor to other heterocyclic systems. Recent studies have shown that dihydropyran intermediates can be involved in sequential reactions to form complex fused structures like spiro quinazolinones. acs.org The synthesis of highly functionalized derivatives, such as 2-cyano-5-diethylamino-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-carbonitrile, demonstrates the potential for intricate molecular design starting from the basic dihydropyran scaffold. molaid.com
Advanced Stereochemical Control in Complex Molecule Synthesis
Achieving precise control over stereochemistry is one of the most significant challenges in modern organic synthesis. For this compound, which can possess multiple stereocenters, the development of advanced stereoselective methods is paramount. Asymmetric catalysis is the key to accessing single enantiomers of chiral dihydropyrans, which is often a requirement for biologically active molecules.
Significant progress has been made in the diastereoselective synthesis of dihydropyrans using Prins cyclization reactions, where the careful choice of reactants and conditions can favor the formation of one diastereomer over another. acs.orgnih.gov The frontier lies in catalytic asymmetric reactions that can set the absolute stereochemistry. Chiral catalysts, including chiral Brønsted acids and metal complexes with chiral ligands, are being designed for hetero-Diels-Alder reactions to produce enantioenriched dihydropyrans. uni-koeln.de For instance, the use of specific catalysts in reactions between aldehydes and dienes has yielded products like (R)-4,5-dimethyl-2-phenyl-3,6-dihydro-2H-pyran with high stereoselectivity. uni-koeln.de
Table 2: Examples of Stereocontrol in Dihydropyran Synthesis
| Reaction Type | Catalyst/Method | Stereochemical Outcome | Reference |
|---|---|---|---|
| Prins Cyclization | Silyl-homoallyl alcohol substrate | High diastereoselectivity (cis-configuration) | acs.orgnih.gov |
| Hetero-Diels-Alder | Chiral catalyst 22c | Enantioselective formation of (R)-isomer | uni-koeln.de |
High-Throughput Synthesis and Combinatorial Approaches to Dihydropyran Libraries
The dihydropyran motif is a common feature in many natural products and pharmacologically active compounds. Therefore, the ability to rapidly synthesize a large number of structurally diverse this compound derivatives is highly desirable for drug discovery and materials science. High-throughput synthesis and combinatorial chemistry are powerful tools for achieving this.
Future research will focus on adapting existing synthetic routes for automated parallel synthesis. By systematically varying the starting materials—for example, using a range of substituted benzaldehydes or different diene components—large libraries of dihydropyran analogues can be generated. The successful synthesis of various substituted derivatives demonstrates the feasibility of this approach. acs.orgnih.gov These libraries can then be screened for biological activity, leading to the rapid identification of new lead compounds.
Table 3: Examples of Synthesized this compound Derivatives
| Derivative Name | Substituent on Phenyl Ring | Yield | Reference |
|---|---|---|---|
| 2-(p-Tolyl)-3,6-dihydro-2H-pyran | 4-Methyl | 76% | acs.orgnih.gov |
| 2-(3-Bromophenyl)-3,6-dihydro-2H-pyran | 3-Bromo | 67% | acs.orgnih.gov |
| 2-(4-(Trifluoromethyl)phenyl)-3,6-dihydro-2H-pyran | 4-Trifluoromethyl | 65% | acs.org |
Integration with Flow Chemistry and Automation for Scalable Production
For promising dihydropyran-based compounds identified through screening, a method for scalable production is necessary. Traditional batch synthesis often faces challenges with scalability, safety, and consistency. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages.
The integration of synthetic routes for this compound into automated flow chemistry systems represents a major future direction. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or rapid reactions. This technology enables a seamless transition from laboratory-scale synthesis to large-scale industrial production, facilitating the development of new pharmaceuticals and materials based on the dihydropyran scaffold.
Q & A
Q. What are the most efficient synthetic routes for 2-phenyl-3,6-dihydro-2H-pyran derivatives?
A one-pot multicomponent reaction using aryl aldehydes and acrylates in dimethyl sulfoxide (DMSO) under mild conditions (room temperature, 24–48 hours) enables efficient synthesis of diverse derivatives. For example, 2,4-diphenyl-3,6-dihydro-2H-pyran is obtained in 85% yield by reacting benzaldehyde with 2-phenylacrylate in DMSO. This method avoids harsh catalysts and provides scalability for library generation .
Q. How can NMR spectroscopy be optimized to characterize 3,6-dihydro-2H-pyran stereochemistry?
Use NMR chemical shift calculations with correction constants derived from axial shielding effects. For instance, C4 and C5 positions exhibit the largest discrepancies between experimental and computed shifts (up to 1.5 ppm), requiring targeted analysis. Comparison of cis- vs. trans-diastereomers using these corrections achieves >95% confidence in stereochemical assignments .
Q. What safety protocols are critical when handling 3,6-dihydro-2H-pyran derivatives?
Due to flammability (UN 2376) and skin/eye irritation risks, store derivatives in inert atmospheres (argon/nitrogen), avoid oxidizers, and use fume hoods for reactions. Immediate ethanol rinsing is recommended for accidental exposure, followed by medical consultation .
Advanced Research Questions
Q. How can copper-catalyzed asymmetric allylic alkylation improve stereoselectivity in 3,6-dihydro-2H-pyran synthesis?
Chiral bisphosphine ligands (e.g., (R)-BINAP) with Cu(II) catalysts enable enantioselective alkylation of racemic 3-chloro-3,6-dihydro-2H-pyrans. Linear optimization achieves up to 93% enantiomeric excess (ee) for products like (2R*,3S*)-2-phenyl derivatives. Mechanistic studies via NMR reveal ligand-controlled transition states .
Q. What computational strategies resolve contradictions between experimental and theoretical NMR data?
Apply differential axial shielding corrections to ring carbons. For example, C4 in cis-3,6-dihydro-2H-pyrans is deshielded by 0.8 ppm compared to trans isomers due to ring puckering. This approach reduces root-mean-square (RMS) errors in predictions to <0.5 ppm .
Q. How do Pd-catalyzed electrocyclic reactions transform 3,6-dihydro-2H-pyran scaffolds into fused aromatic systems?
Treatment of 2-(bromoaryl)-3,6-dihydro-2H-pyrans with Pd(OAc) (10 mol%) and CsCO triggers 6π electrocyclic ring-opening, followed by aromatization. For example, 2-(1-bromo-3,4-dihydronaphthalen-2-yl) derivatives yield 9,10-dihydrophenanthrenes in 72% yield .
Q. What methodologies enhance diastereoselectivity in tetrahydropyran oligomerization?
Copper(II)–bisphosphine complexes (e.g., L3 ligand) catalyze the oligomerization of 3,5-dimethylhex-5-en-1-ol to generate (2R*,3S*,4S*)-2-(4-methoxyphenyl)-4-methyltetrahydro-2H-pyrans with >20:1 dr. Key factors include solvent polarity (toluene > THF) and substrate steric bulk .
Methodological Considerations
- Stereochemical Analysis : Combine NOESY (for spatial proximity) with NMR calculations to distinguish axial vs. equatorial substituents in dihydropyrans .
- Reaction Optimization : Use design of experiments (DoE) for asymmetric alkylations. For 3,6-dihydro-2H-pyran-3-yl diethyl phosphate, DoE improved ee from 45% to 83% by adjusting ligand loading and temperature .
- Contradiction Resolution : When synthetic yields diverge (e.g., 33% vs. 85%), analyze intermediates via LC-MS to identify competing pathways (e.g., overoxidation or dimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
